

MMPIP Hydrochloride: A Technical Guide on Structure, Properties, and Pharmacological Profile

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Compound of Interest		
Compound Name:	mmpip hydrochloride	
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Abstract

This technical guide provides a comprehensive overview of 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride, commonly known as **MMPIP hydrochloride**. It is a potent, selective, and cell-permeable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 7 (mGluR7). This document details its chemical structure, physicochemical properties, mechanism of action, and key pharmacological data derived from in vitro and in vivo studies. Methodologies for cornerstone experiments are outlined, and its biological activity is contextualized through signaling pathway and workflow diagrams. **MMPIP hydrochloride** serves as a critical pharmacological tool for elucidating the complex roles of mGluR7 in central nervous system (CNS) functions and disorders.[1][2]

Chemical Identity and Physicochemical Properties

MMPIP hydrochloride is the salt form of the parent compound MMPIP, offering enhanced stability and water solubility.[3] Its fundamental properties are crucial for experimental design, including solution preparation and administration.

Structure and Identifiers



- IUPAC Name: 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-yl-[1][4]oxazolo[4,5-c]pyridin-4-one;hydrochloride
- Chemical Name: 6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-c]pyridin-4(5H)-one hydrochloride

Physicochemical Data

The key chemical and physical properties of **MMPIP hydrochloride** are summarized in the table below.

Property	Value	Source(s)
CAS Number	1215566-78-1	_
Molecular Formula	C19H16CIN3O3	
Molecular Weight	369.8 g/mol	
Appearance	Light yellow to green yellow solid	
Purity	≥98% (by HPLC)	_
Solubility	Soluble to 10 mg/mL in DMSO (with warming)	
Storage	Powder: -20°C, sealed, away from moisture	
InChlKey	HXHQNERSIJXMTQ- UHFFFAOYSA-N	_
SMILES	CN1C(=CC2=C(C1=O)C(=NO 2)C3=CC=NC=C3)C4=CC=C(C=C4)OC.Cl	

Mechanism of Action

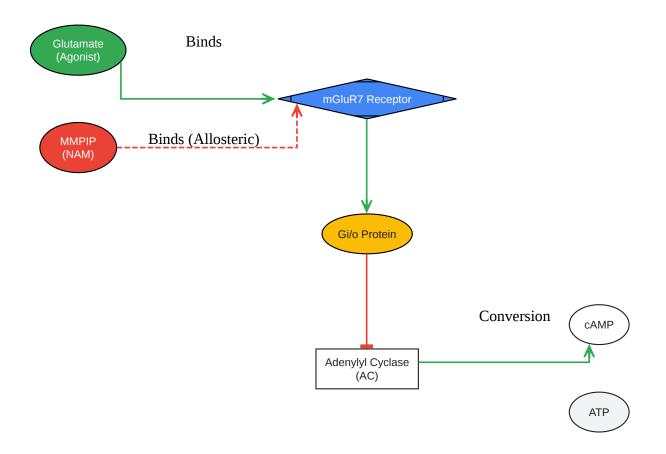
MMPIP hydrochloride functions as a selective negative allosteric modulator (NAM) of the mGluR7 receptor. Unlike orthosteric antagonists that compete with the endogenous ligand



(glutamate), MMPIP binds to a distinct allosteric site on the receptor. This binding noncompetitively inhibits the receptor's activation by agonists like L-(+)-2-amino-4-phosphonobutyric acid (L-AP4).

The mGluR7 receptor is a G-protein-coupled receptor (GPCR) that typically couples to Gi/o proteins. Upon activation, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a NAM, MMPIP blocks this agonist-induced reduction in cAMP.

Interestingly, MMPIP also displays inverse agonist activity, meaning it can increase forskolin-induced cAMP accumulation even in the absence of an agonist. This suggests it can reduce the constitutive or basal activity of the mGluR7 receptor.



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MMPIP hydrochloride's mechanism as a NAM of mGluR7.



Pharmacological Data

MMPIP's potency and activity have been quantified through various in vitro assays, primarily focusing on its ability to antagonize agonist-induced signaling.

Parameter	Description	Value	Cell Line	Source(s)
КВ	Antagonist equilibrium dissociation constant.	24 - 30 nM	-	
IC50	Inhibition of L- AP4-induced Ca ²⁺ mobilization.	26 nM	CHO cells (rat mGluR7 + Gα15)	_
IC50	Inhibition of L- AP4-induced cAMP accumulation.	220 nM	CHO cells (rat mGluR7)	-
IC50	Inhibition of L- AP4-induced cAMP accumulation.	610 nM	CHO cells (human mGluR7 + Gα15)	-
IC50	Inverse agonism (increase in forskolinstimulated cAMP).	15 nM	CHO cells (rat mGluR7)	_

Experimental Methodologies

Detailed protocols are often proprietary; however, the general methodologies for characterizing a NAM like MMPIP are described below.

General Methodology: Calcium Mobilization Assay



This assay is used to measure a compound's effect on receptor-mediated changes in intracellular calcium ([Ca²⁺]i).

- Cell Line: Chinese Hamster Ovary (CHO) cells are commonly used. They are engineered to co-express the target receptor (e.g., rat mGluR7) and a promiscuous G-protein, such as Gα15. Gα15 couples Gi/o-linked receptors to the phospholipase C pathway, translating receptor activation into a measurable [Ca²+]i signal.
- Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (MMPIP).
- Agonist Stimulation: An agonist (e.g., L-AP4) is added to stimulate the mGluR7 receptor.
- Detection: A fluorometric imaging plate reader (FLIPR) measures the change in fluorescence, which corresponds to the change in [Ca²⁺]i.
- Analysis: The ability of MMPIP to inhibit the agonist-induced calcium signal is measured, and an IC₅₀ value is calculated from the dose-response curve.

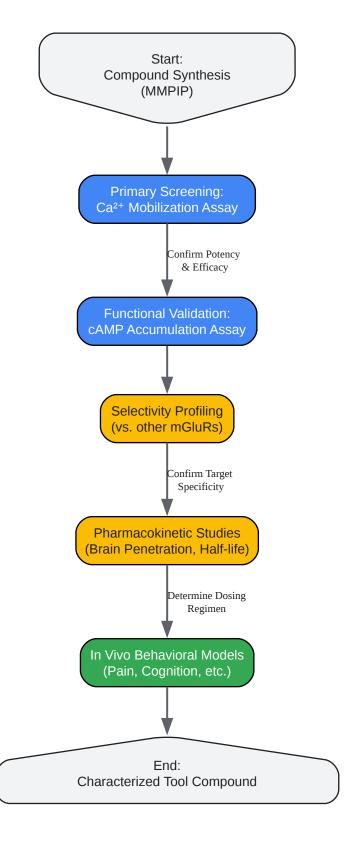
General Methodology: cAMP Accumulation Assay

This assay directly measures the functional output of the Gi/o-coupled mGluR7 receptor.

- Cell Line: CHO cells stably expressing the mGluR7 receptor are used.
- Pre-incubation: Cells are incubated with varying concentrations of the test compound (MMPIP).
- Stimulation: Adenylyl cyclase is stimulated with forskolin to produce a baseline level of cAMP.
 Simultaneously, an mGluR7 agonist (e.g., L-AP4) is added. Agonist activation of mGluR7 will inhibit adenylyl cyclase and reduce the amount of cAMP produced.
- Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.



• Analysis: The concentration-dependent ability of MMPIP to block the agonist-induced inhibition of cAMP accumulation is determined, yielding an IC₅₀ value. To measure inverse agonism, the same procedure is followed but without the addition of an agonist.





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A typical workflow for characterizing a novel NAM.

Biological and In Vivo Effects

MMPIP hydrochloride is a valuable tool for probing the physiological roles of mGluR7. Studies in rodent models have demonstrated that administration of MMPIP can:

- Alleviate Neuropathic Pain: In mouse models of spared nerve injury, MMPIP increased thermal and mechanical pain thresholds.
- Normalize Affective and Cognitive Behavior: The same study showed that MMPIP reduced anxiety-like behaviors and improved cognitive performance in neuropathic mice. However, other research has indicated that MMPIP can impair cognitive performance in healthy rodents.
- Modulate Reward Pathways: MMPIP has been used to investigate the role of mGluR7 in the brain's response to drugs of abuse, such as cocaine and alcohol.
- Exhibit Context-Dependent Pharmacology: Notably, the effects of MMPIP can be context-dependent. It effectively antagonizes mGluR7 in engineered cell lines but may not block receptor coupling to native G(i/o) pathways in all neuronal contexts, such as at the Schaffer collateral-CA1 synapse.

Conclusion

MMPIP hydrochloride is a well-characterized, potent, and selective negative allosteric modulator of the mGluR7 receptor. Its defined chemical properties, clear mechanism of action, and established pharmacological profile make it an indispensable research tool. The data and methodologies presented in this guide underscore its utility in dissecting the function of mGluR7 in the central nervous system and evaluating its potential as a therapeutic target for neurological and psychiatric disorders.

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